Product packaging for 8-Hydroxyquinolinium hydrogen sulphate(Cat. No.:CAS No. 1130-05-8)

8-Hydroxyquinolinium hydrogen sulphate

Cat. No.: B072369
CAS No.: 1130-05-8
M. Wt: 243.24 g/mol
InChI Key: MRUMAIRJPMUAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyquinolinium hydrogen sulphate is a chemically versatile salt that combines the potent metal-chelating properties of the 8-hydroxyquinoline scaffold with the aqueous solubility and reactivity imparted by the hydrogen sulphate counterion. Its primary research value lies in its dual functionality: the 8-hydroxyquinolinium cation acts as a highly effective chelator for a broad spectrum of metal ions, including iron, copper, and zinc, facilitating studies in metallobiology, catalytic process development, and the synthesis of metal-organic complexes. Concurrently, the hydrogen sulphate anion can serve as an in-situ source of sulphate or as an acidic catalyst in organic synthesis. This compound is extensively investigated for its pronounced antibacterial and antifungal properties, with its mechanism of action largely attributed to its ability to disrupt metal ion homeostasis in microbial cells, effectively starving pathogens of essential metal cofactors. Furthermore, it finds application as a precursor for the synthesis of more complex quinoline derivatives and as a corrosion inhibitor in material science studies due to its metal-adsorbing characteristics. This reagent is presented exclusively for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5S B072369 8-Hydroxyquinolinium hydrogen sulphate CAS No. 1130-05-8

Properties

CAS No.

1130-05-8

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

quinolin-8-ol;sulfuric acid

InChI

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)

InChI Key

MRUMAIRJPMUAPZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

Other CAS No.

148-24-3

Pictograms

Irritant

Synonyms

8-hydroxyquinolinium hydrogen sulphate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches for 8-Hydroxyquinolinium Hydrogen Sulphate

Direct synthesis of this compound is achieved through straightforward chemical reactions that involve the 8-hydroxyquinoline (B1678124) molecule as the base reactant. These methods focus on the formation of the salt by direct protonation or through solid-state interactions.

The primary method for synthesizing this compound is a direct acid-base protonation reaction. This involves treating 8-hydroxyquinoline with sulfuric acid. In this reaction, a proton (H⁺) from the sulfuric acid is transferred to the nitrogen atom of the quinoline (B57606) ring of the 8-hydroxyquinoline molecule. nih.gov This protonation results in the formation of the 8-hydroxyquinolin-1-ium cation and the hydrogen sulfate (B86663) (bisulfate) anion. nih.gov

A specific documented synthesis involves mixing equimolar amounts of 8-hydroxyquinoline and sulfuric acid in distilled water. nih.gov The mixture is stirred, and upon standing for several days at room temperature, crystals of this compound monohydrate (C₉H₈NO⁺·HSO₄⁻·H₂O) are formed. nih.gov The resulting crystalline solid consists of the 8-hydroxyquinolin-1-ium cation, a hydrogen sulfate anion, and a molecule of water. nih.gov

ReactantsReagentProductForm
8-HydroxyquinolineSulfuric Acid (H₂SO₄)This compoundSalt (Monohydrate)

This interactive table summarizes the acid-base protonation method for synthesizing this compound.

While direct solid-state synthesis for this compound is not extensively documented, techniques for related salts demonstrate the viability of this approach. For instance, the sodium salt of 8-hydroxyquinoline can be formed via a solid-state reaction. google.com This process involves heating divided sodium hydroxide (B78521) to a temperature of 250°C to 290°C and introducing quinoline-8-sulfonic acid. google.com The ensuing reaction in the solid state yields the sodium salt of 8-hydroxyquinoline. google.com This method highlights that high-temperature, solvent-free conditions can be employed to synthesize salts of 8-hydroxyquinoline.

Precursor 8-Hydroxyquinoline Functionalization Pathways

The 8-hydroxyquinoline (8-HQ) scaffold is versatile and can be modified through various functionalization pathways to create a wide range of derivatives. These modifications are typically performed on the carbocyclic ring, particularly at positions 5 and 7.

Halogenation and sulfonation are common electrophilic aromatic substitution reactions used to functionalize the 8-hydroxyquinoline skeleton.

Halogenation : Direct bromination of 8-hydroxyquinoline is a standard method to introduce halogen atoms onto the ring. The reaction typically yields 5,7-dibromo-8-hydroxyquinoline. rroij.com This di-substituted product serves as a crucial precursor for further derivatization, such as in cross-coupling reactions. rroij.comscispace.com

Sulfonation : The 8-hydroxyquinoline precursor can be synthesized from quinoline via sulfonation. In this process, quinoline is treated with fuming sulfuric acid to produce quinoline-8-sulfonic acid. patsnap.com This sulfonic acid derivative can then be converted to 8-hydroxyquinoline through alkali fusion, a process involving heating with sodium hydroxide. google.comrroij.comscispace.com

ReactionPrecursorReagent(s)Product
Bromination8-HydroxyquinolineBromine5,7-Dibromo-8-hydroxyquinoline
SulfonationQuinolineFuming Sulfuric AcidQuinoline-8-sulfonic acid
Alkali FusionQuinoline-8-sulfonic acidSodium Hydroxide8-Hydroxyquinoline

This interactive table outlines key halogenation and sulfonation methodologies related to the 8-hydroxyquinoline precursor.

Carbon-carbon coupling reactions are powerful tools for introducing new substituents onto the 8-hydroxyquinoline ring system. The Suzuki cross-coupling reaction is a frequently used method for this purpose. rroij.comscispace.com

This reaction typically involves the coupling of a halogenated 8-hydroxyquinoline derivative, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline, with an organoboron compound in the presence of a palladium catalyst. rroij.comscispace.com This allows for the introduction of aryl or other organic groups at the 5 and/or 7 positions. rroij.com A critical step in this synthesis is the protection of the hydroxyl group at the 8-position prior to the coupling reaction. The benzyl (B1604629) group is a commonly used protecting group, which can be easily removed after the reaction is complete. rroij.comscispace.com

Preparation of Related 8-Hydroxyquinolinium Salts and Co-crystals

Beyond the hydrogen sulphate salt, 8-hydroxyquinoline and its derivatives can form a variety of other salts and co-crystals. The formation of these compounds is driven by the basicity of the quinoline nitrogen and the acidic nature of the C8-hydroxyl group.

Quaternary Ammonium (B1175870) Salts : 8-hydroxyquinoline can react with long-chain alkyl halides (e.g., dodecyl, tetradecyl, and hexadecyl bromide) to synthesize quaternary cationic surfactants. researchgate.net In these reactions, the nitrogen atom is alkylated, resulting in a permanently charged quaternary ammonium salt. researchgate.net

Salts with Organic Acids : Salts can be prepared by reacting 8-hydroxyquinoline derivatives with other acids. For example, 2-methyl-8-hydroxyquinoline reacts with 5-chloro salicylic (B10762653) acid to form 2-methyl 8-hydroxyl quinolinium 5-chloro salicylate (B1505791) salt. researchgate.net Similarly, salts of other derivatives like 8-hydroxy-2-quinolinecarbaldehyde have been prepared to improve properties such as solubility. nih.gov

Salt Hydrates : The title compound itself, this compound, crystallizes as a monohydrate, indicating that water molecules can be incorporated into the crystal lattice along with the cation and anion. nih.gov This formation of a salt hydrate (B1144303) is a phenomenon related to co-crystallization.

General Proton Transfer Salt Formation

The synthesis of this compound is fundamentally achieved through a proton transfer reaction, a common strategy for forming organic salts. This method involves the direct reaction of 8-hydroxyquinoline, which acts as a Brønsted-Lowry base, with sulfuric acid, a strong Brønsted-Lowry acid.

In a typical synthesis, equimolar amounts of 8-hydroxyquinoline and sulfuric acid are combined in an aqueous solution. nih.gov During the process, a proton (H⁺) is transferred from the sulfuric acid to the more basic nitrogen atom of the pyridine (B92270) ring in the 8-hydroxyquinoline molecule. nih.govdiva-portal.org This transfer results in the formation of the 8-hydroxyquinolin-1-ium cation and the hydrogen sulfate (bisulfate) anion. nih.gov The resulting salt, 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate, can then be isolated as crystals upon standing at room temperature. nih.gov The formation of the salt is driven by the favorable acid-base reaction between the strongly acidic sulfuric acid and the basic nitrogen of the quinoline moiety. nih.gov This straightforward protonation is a foundational step and can also be used as the initial phase in a two-step synthesis for producing other derivatives, such as in the subsequent metathesis with lithium bis(trifluoromethanesulfonyl)imide to yield different ionic materials. diva-portal.org

Table 1: Reactants and Conditions for Proton Transfer Salt Formation
Reactant 1Reactant 2SolventKey ProcessProductSource
8-hydroxy-quinoline (1 mmol)Sulfuric acid (H₂SO₄) (1 mmol)Distilled WaterProton transfer from H₂SO₄ to the quinoline nitrogen atom8-hydroxy-quinolin-1-ium hydrogen sulfate monohydrate nih.gov
8-hydroxyquinolineSulfuric acid (H₂SO₄, 98%)Not specified (initial step)Protonation8-Hydroxyquinolinium intermediate diva-portal.org

Co-crystallization Strategies for Supramolecular Assembly

Co-crystallization is a technique in supramolecular chemistry and crystal engineering where two or more different molecular components are combined in a stoichiometric ratio within a single crystal lattice. nih.govresearchgate.net This method relies on non-covalent interactions, primarily hydrogen bonding, to assemble the components into a well-defined, ordered structure. nih.govresearchgate.net

In the case of this compound monohydrate, the crystal structure is a prime example of a supramolecular assembly formed via co-crystallization principles. nih.gov The assembly is not merely a collection of ions but a highly organized three-dimensional network held together by an extensive system of hydrogen bonds. nih.gov The key interactions involve the 8-hydroxyquinolin-1-ium cation, the hydrogen sulfate anion, and a water molecule. nih.gov

The crystal structure analysis reveals that the quinolinium N—H⁺ group acts as a hydrogen bond donor to the hydrogen sulfate anions. nih.gov Concurrently, the hydrogen sulfate anions and the water molecules are intricately linked together by strong O—H⋯O hydrogen-bonding interactions. nih.gov These interactions create distinct layers of cations and anions that alternate along the crystallographic c-axis. nih.gov These layers are further connected by both N—H⋯O and O—H⋯O hydrogen bonds, extending the structure into a two-dimensional network. nih.gov The final three-dimensional supramolecular architecture is achieved through additional O—H⋯O contacts that link these 2D networks, forming complex ring motifs within the crystal lattice. nih.gov

Table 2: Key Hydrogen Bonding Interactions in this compound Monohydrate Crystal
Donor-H···AcceptorInteraction TypeRole in Supramolecular AssemblySource
N—H···OCation-AnionLinks 8-hydroxyquinolin-1-ium cations to hydrogen sulfate anions, forming layers. nih.gov
O—H···OAnion-WaterConnects hydrogen sulfate anions and water molecules, forming ladder-like motifs. nih.gov
O—H···OLayer-LayerConnects the two-dimensional networks to form a three-dimensional structure. nih.gov

Multi-component One-Pot Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the initial components. semanticscholar.orgresearchgate.net This approach offers significant advantages, including simplicity, atom economy, and reduced purification steps, making it a powerful tool for generating libraries of complex molecules like 8-hydroxyquinoline derivatives. semanticscholar.org

While not used for the direct synthesis of this compound itself, one-pot MCRs are a key strategy for the derivatization of the 8-hydroxyquinoline scaffold. semanticscholar.org A notable example is the synthesis of various 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. semanticscholar.orgresearchgate.net In this approach, a mixture of an aldehyde, malononitrile, and 2-aminophenol (B121084) are reacted in a single pot. researchgate.net The reaction can be catalyzed by an inexpensive and mild catalyst such as ammonium acetate (B1210297) in ethanol. semanticscholar.org

This methodology allows for significant structural diversity in the final products by simply varying the aldehyde starting material. semanticscholar.org For instance, using different substituted benzaldehydes (with either electron-donating or electron-withdrawing groups) leads to a range of corresponding 8-hydroxyquinoline derivatives in good to excellent yields (55% to 98%). semanticscholar.org The reaction times are also significantly reduced compared to traditional multi-step syntheses. semanticscholar.org This one-pot strategy is therefore highly valuable for the efficient exploration of new 8-hydroxyquinoline derivatives. semanticscholar.org

Table 3: Example of a One-Pot, Multi-Component Synthesis of 8-Hydroxyquinoline Derivatives
Aldehyde ComponentOther ReactantsCatalyst/SolventReaction TimeProduct YieldSource
BenzaldehydeMalononitrile, 2-AminophenolAmmonium acetate / Ethanol20 minutes98% semanticscholar.org
4-ChlorobenzaldehydeMalononitrile, 2-AminophenolAmmonium acetate / Ethanol30 minutes95% semanticscholar.org
4-MethylbenzaldehydeMalononitrile, 2-AminophenolAmmonium acetate / Ethanol40 minutes92% semanticscholar.org
4-NitrobenzaldehydeMalononitrile, 2-AminophenolAmmonium acetate / Ethanol25 minutes96% semanticscholar.org

Advanced Structural Characterization and Crystallography

Single Crystal X-Ray Diffraction Analysis

The crystallographic analysis reveals that 8-Hydroxyquinolinium hydrogen sulphate monohydrate crystallizes in the triclinic system. nih.govresearchgate.net The specific space group was determined to be P-1. This crystal system is characterized by three unequal axes and three unequal angles, indicating a low degree of symmetry. nih.gov The detailed unit cell parameters obtained at a temperature of 180 K are summarized in the table below. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₉H₈NO⁺ · HSO₄⁻ · H₂O
Formula Weight (Mᵣ)261.25
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5536 (4)
b (Å)8.0600 (5)
c (Å)11.3369 (6)
α (°)100.068 (5)
β (°)106.344 (4)
γ (°)105.712 (5)
Volume (V) (ų)532.35 (5)
Z2

The asymmetric unit of the compound consists of one 8-hydroxyquinolin-1-ium cation, one hydrogen sulphate (HSO₄⁻) anion, and one water molecule. nih.gov The formation of the salt occurs via the transfer of a proton from sulfuric acid to the nitrogen atom of the 8-hydroxyquinoline (B1678124) molecule. nih.gov

The supramolecular architecture is characterized by a layered structure. The 8-hydroxyquinolinium cations and the hydrogen sulphate anions form separate layers that alternate along the c-axis. nih.govresearchgate.net These layers are interconnected through an extensive network of hydrogen bonds, creating a two-dimensional network parallel to the (100) crystal plane. nih.gov Further hydrogen bonding interactions link these 2D networks into a robust three-dimensional structure. nih.govresearchgate.net A particularly noteworthy feature of the crystal structure is a ladder-like motif that runs parallel to the a-axis, formed by hydrogen bonds between the hydrogen sulphate anions and the water molecules. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The stability and packing of the crystal lattice are governed by a variety of intermolecular interactions, with hydrogen bonding playing the most dominant role.

An extensive and intricate network of hydrogen bonds is the primary organizing force in the crystal structure of this compound monohydrate. These interactions link all components—cation, anion, and water molecule—together.

The primary hydrogen bonds observed are of the N-H···O and O-H···O types. nih.govresearchgate.net The protonated nitrogen of the quinolinium cation (N-H) acts as a hydrogen bond donor to the oxygen atoms of the hydrogen sulphate anions. nih.gov The hydroxyl group of the cation, the hydrogen sulphate anion, and the water molecule all participate in a complex web of O-H···O interactions. nih.govresearchgate.net These bonds link the cationic and anionic layers and are responsible for the formation of the three-dimensional supramolecular assembly. nih.gov Specifically, the interactions between the hydrogen sulphate anions and water molecules create infinite chains and ring motifs, described by the graph-set notations C²₂(13) and R⁴₄(12), respectively. nih.govresearchgate.net The geometric details of these key hydrogen bonds are presented in the table below.

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1—H1···O140.882.002.7690 (18)145
O1W—H1W···O110.85 (1)1.89 (1)2.7369 (17)178 (1)
O1W—H2W···O140.85 (1)2.03 (1)2.8818 (19)175 (1)
O9—H9···O130.841.812.6470 (16)174
O12—H12···O1W0.841.722.5529 (17)172

D = donor atom; A = acceptor atom.

While not explicitly detailed as a dominant packing force in the crystallographic reports for this compound monohydrate, π-π stacking interactions are a common and significant feature in the crystal structures of many other 8-hydroxyquinoline derivatives. nih.gov These interactions occur between the aromatic rings of the quinolinium cations. In related compounds, these stacking arrangements can influence properties such as fluorescence. The organization of the 8-hydroxyquinolinium cations into layers within the hydrogen sulphate salt structure is conducive to such interactions, although they appear to be secondary to the extensive hydrogen-bonding network in this specific case.

Advanced Structural Analysis of this compound

This article delves into the advanced structural characterization and crystallography of this compound, focusing on specific intermolecular interactions, surface analysis, polymorphic forms, and the precision of its crystal structure determination.

Advanced Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the 8-hydroxyquinolinium cation and the hydrogen sulphate anion, offering insights into functional groups and bonding arrangements.

The FT-IR spectrum of 8-Hydroxyquinolinium hydrogen sulphate is characterized by the vibrational modes of both the 8-hydroxyquinolinium cation and the hydrogen sulphate anion. The spectrum of the parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ), shows characteristic C=C and C=N stretching vibrations in the range of 1000-1600 cm⁻¹ and a phenolic -OH stretching vibration around 3160 cm⁻¹. researchgate.net

In this compound, the protonation of the quinoline (B57606) nitrogen atom introduces an N-H⁺ group, and the presence of the hydrogen sulphate anion (HSO₄⁻) adds its own characteristic vibrations. The key vibrational bands are assigned based on comparisons with 8-hydroxyquinoline and known frequencies for sulphate ions.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Assignment Description
~3160 ν(O-H) Stretching vibration of the phenolic hydroxyl group. researchgate.net
3000-3500 ν(N-H⁺) Stretching vibration of the protonated quinoline nitrogen.
1600-1000 ν(C=C), ν(C=N) Aromatic ring stretching vibrations of the quinoline moiety. researchgate.net
~1170, ~1050 ν(S=O) Asymmetric and symmetric stretching of the S=O bonds in HSO₄⁻.

The protonation of the nitrogen atom typically leads to a shift in the C=N stretching frequency compared to the neutral 8-hydroxyquinoline molecule. The broadness of the O-H and N-H⁺ stretching bands often indicates the presence of hydrogen bonding within the crystal structure. nih.govresearchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is dominated by signals from the aromatic quinolinium ring and the hydrogen sulphate anion. The hydrogen sulphate ion (HSO₄⁻) is known to exhibit a strong, characteristic Raman band corresponding to the symmetric stretching mode of the SO₃ group (νs(SO₃)), which appears around 1050 cm⁻¹. gfz-potsdam.de This band is often asymmetric with a tail towards lower wavenumbers. gfz-potsdam.de

Other expected Raman bands include those for the ring vibrations of the 8-hydroxyquinolinium cation, which are similar in frequency to their IR counterparts but may differ significantly in intensity.

Table 2: Key Raman Shifts for this compound This table is interactive. Click on the headers to sort.

Raman Shift (cm⁻¹) Assignment Description
~1050 νs(SO₃) of HSO₄⁻ Strong, symmetric S-O stretching vibration. gfz-potsdam.de
1600-1000 Ring Vibrations C=C and C=N stretching modes of the quinolinium ring.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within the molecule, providing information on the energy levels and photophysical properties.

The UV-Vis absorption spectrum of this compound in solution is primarily determined by the electronic transitions within the 8-hydroxyquinolinium cation. The parent quinoline ring system exhibits characteristic absorption bands corresponding to π-π* and n-π* transitions. researchgate.net For 8-hydroxyquinoline, two primary absorption peaks are observed around 234 nm and 308 nm. researchgate.net These transitions are largely retained in the protonated cation, although slight shifts (solvatochromic shifts) can occur depending on the solvent polarity and pH. The HOMO and LUMO of 8-hydroxyquinolines are primarily located on the phenolic and pyridinium (B92312) rings, respectively. diva-portal.orgqub.ac.uk

Table 3: Electronic Absorption Bands for the 8-Hydroxyquinolinium Chromophore This table is interactive. Click on the headers to sort.

Wavelength (λmax) Transition Description
~235 nm π-π* Electronic transition within the aromatic quinoline ring system. researchgate.net

While neutral 8-hydroxyquinoline suffers from strong nonradiative quenching, the 8-hydroxyquinolinium cation can exhibit significant photoluminescence. diva-portal.org The formation of a rigid solid-state network, facilitated by counter-ions like hydrogen sulphate, can stiffen the structure through hydrogen bonds and π-stacking. diva-portal.orgqub.ac.uk This rigidity effectively blocks rapid proton transfer and reduces vibrational deactivation, which are major quenching pathways, thus enhancing luminescence quantum yields. diva-portal.orgqub.ac.uk

The emission properties can be tuned through chemical modification of the quinoline ring. diva-portal.org For the unsubstituted 8-hydroxyquinolinium cation, emission can range from deep blue (455 nm) to blue-green (488 nm). diva-portal.org The emission occurs from an unexpectedly long-lived S₁ energy level. diva-portal.orgqub.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H. The ¹H NMR spectrum of this compound in a suitable solvent (like DMSO-d₆) would show distinct signals for the aromatic protons of the quinolinium ring, as well as exchangeable protons from the -OH and -N⁺H groups.

Due to the protonation of the nitrogen, the protons on the pyridinium part of the ring system are expected to be significantly deshielded and appear at a lower field (higher ppm) compared to neutral 8-hydroxyquinoline. The coupling patterns (doublets, triplets, doublets of doublets) would provide information on the connectivity of the protons.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.

Proton Position Predicted Chemical Shift (ppm) Multiplicity Notes
H2 > 8.5 Doublet Located on the pyridinium ring, adjacent to N⁺H.
H3 > 7.5 Multiplet Located on the pyridinium ring.
H4 > 8.5 Doublet Located on the pyridinium ring.
H5 ~7.2 Doublet Located on the phenolic ring.
H6 ~7.6 Triplet Located on the phenolic ring.
H7 ~7.0 Doublet Located on the phenolic ring.
OH Variable Broad Singlet Phenolic proton, chemical shift is concentration and solvent dependent.

Dielectric Characterization of Crystalline Forms

Dielectric spectroscopy is a method used to study the dielectric properties of a material as a function of frequency. It provides insights into the molecular dynamics and charge transport mechanisms within a crystalline solid. The analysis of crystalline this compound would involve measuring properties such as the dielectric constant (ε') and dielectric loss (ε'') over a range of frequencies and temperatures. These properties are influenced by the polarizability of the molecule and the presence of hydrogen bonding within the crystal lattice.

A detailed search of scientific and engineering databases did not yield any specific studies on the dielectric characterization of the crystalline forms of this compound. Research has been published on other salts, such as 8-hydroxyquinolinium hydrogen squarate, but this data falls outside the strict scope of this article. Therefore, no detailed research findings or data tables on the dielectric properties of this compound can be included.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure, vibrational spectra, and electronic properties of the 8-hydroxyquinolinium cation. These calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules.

Theoretical geometry optimization of the 8-hydroxyquinolinium cation reveals a largely planar structure. researchgate.net The protonation at the nitrogen atom of the quinoline (B57606) ring induces noticeable changes in the geometry compared to the neutral 8-hydroxyquinoline (B1678124) molecule. A key indicator of this protonation is the widening of the C1–N1–C5 internal bond angle to approximately 122.7°, an increase from the 119.0° observed in the neutral species. nih.gov This change in bond angle is a direct consequence of the formation of the N-H bond.

Table 1: Selected Optimized Geometrical Parameters for the 8-Hydroxyquinolinium Cation

Parameter Bond Length (Å) Bond Angle (°)
C1-N1 - -
N1-C5 - -
C-C (avg) 1.456 -
C-N (avg) 1.387 -
C1-N1-C5 - 122.7
C5–C6–O5 - Varies
C7–C6–O5 - Varies

Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes observed in the experimental FT-IR and Raman spectra of 8-hydroxyquinolinium salts. The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. uzh.ch

Key vibrational modes for the 8-hydroxyquinolinium cation include:

N-H Stretching: The stretching vibration of the newly formed N-H bond due to protonation is a characteristic feature.

O-H Stretching: The O-H stretching frequency is sensitive to hydrogen bonding interactions.

Ring Vibrations: The stretching and bending vibrations of the quinoline ring system appear in the fingerprint region of the spectrum.

C-H Vibrations: Aromatic C-H stretching and bending modes are also present.

In the case of 5,7-dichloro-8-hydroxyquinolinium compounds, the N-H stretching vibrations are often obscured by the broad bands of O-H stretching, with the N-H bending mode appearing around 1250 cm⁻¹. acs.org The precise assignment of these modes is crucial for understanding the intermolecular interactions, particularly hydrogen bonding, within the crystal structure.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by determining their vertical excitation energies and oscillator strengths. For the 8-hydroxyquinolinium cation and its derivatives, TD-DFT calculations have been used to understand their UV-Vis absorption characteristics. science.gov

The electronic transitions in the 8-hydroxyquinolinium cation are primarily of the π→π* type, originating from the conjugated quinoline ring system. The calculated absorption maxima (λ_max) from TD-DFT studies generally correlate well with experimental spectra, providing insights into the electronic structure of the excited states. science.gov The HOMO and LUMO are mainly located on the phenolic and pyridinium (B92312) rings of the 8-hydroxyquinoline system, respectively. qub.ac.uk

Frontier Molecular Orbitals Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity, kinetic stability, and electronic properties of a molecule. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that indicates the molecule's propensity for charge transfer. acs.org

For the 8-hydroxyquinolinium cation, the HOMO is typically localized on the phenolic part of the molecule, while the LUMO is concentrated on the pyridinium ring. qub.ac.uk This spatial separation of the frontier orbitals suggests that electronic excitations involve an intramolecular charge transfer (ICT) from the electron-rich phenol ring to the electron-deficient pyridinium ring. The HOMO-LUMO energy gap for 8-hydroxyquinolinium salts has been theoretically calculated to be around 3.88 eV. researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and polarizability.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

Molecular Orbital Energy (eV)
HOMO Varies
LUMO Varies
Energy Gap (ΔE) ~3.88

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular bonding. nih.gov In the context of 8-hydroxyquinolinium salts, NBO analysis provides a quantitative picture of the donor-acceptor interactions that contribute to the stability of the molecule and the crystal lattice.

The proton transfer from an acidic species to the nitrogen atom of 8-hydroxyquinoline is a key interaction that can be analyzed using NBO. This analysis reveals the stabilization energies associated with the interactions between filled (donor) and empty (acceptor) orbitals. For instance, in 8-hydroxyquinolinium oxalate monohydrate, NBO analysis confirms the various intra- and intermolecular interactions that stabilize the crystal structure. nih.gov

Charge Density Analysis and Topological Parameters (ELF, LOL)

Charge density analysis provides a detailed picture of the electron distribution within a molecule and is used to characterize the nature of chemical bonds and intermolecular interactions. Topological parameters derived from the charge density, such as the Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL), are employed to visualize and quantify regions of high electron localization, which are indicative of covalent bonds and lone pairs. nih.gov

For proton transfer compounds like 8-hydroxyquinolinium salts, charge density analysis can be used to categorize the strength of hydrogen bonds. nih.gov The topological properties at the bond critical points (BCPs) of these interactions, as defined by the Quantum Theory of Atoms in Molecules (QTAIM), provide quantitative measures of bond strength and character. While specific ELF and LOL maps for 8-hydroxyquinolinium hydrogen sulphate are not available, studies on related systems like 8-hydroxyquinolinium oxalate monohydrate have utilized these methods to provide a deeper understanding of the non-covalent interactions that govern the crystal packing. nih.gov

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a crucial descriptor used in computational chemistry to understand the charge distribution within a molecule and to predict its reactive behavior. It is calculated from the molecule's electron density and provides a visual representation of the electrostatic landscape. researchgate.netchemrxiv.org MESP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. chemrxiv.orgresearchgate.netrsc.org

The analysis of MESP is instrumental in predicting the strength and directionality of hydrogen bonds. rsc.org For this compound, the MESP map would highlight the strong electrostatic attraction between the positively charged 8-hydroxyquinolinium cation and the negatively charged hydrogen sulphate (HSO₄⁻) anion. The most positive potential regions on the cation will align with the most negative potential regions on the anion (primarily the oxygen atoms of the HSO₄⁻ ion), dictating the geometry of the ion pair in the solid state and in solution.

MESP FeaturePredicted Chemical Behavior
Positive Potential (Blue) Located around the hydroxyl proton and the protonated ring nitrogen. These are sites for nucleophilic attack and act as hydrogen bond donors.
Negative Potential (Red) Concentrated around the oxygen atom of the hydroxyl group. This site is a potential hydrogen bond acceptor and is susceptible to electrophilic attack.
Aromatic Rings The π-electron cloud creates a region of negative potential above and below the plane of the rings, influencing stacking interactions.

Molecular Dynamics (MD) Simulations for Material Interfaces

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and materials at the atomic scale. chemrxiv.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how systems evolve over time. MD is particularly useful for investigating the interface between a material surface and a solution containing molecules like this compound. nih.gov

For instance, MD simulations can be used to model the interaction of 8-hydroxyquinolinium ions with metal oxide surfaces, which is relevant to its application as a corrosion inhibitor. The simulations can reveal key interfacial features, such as the orientation of the molecule on the surface, the formation of hydrogen bonds, and the displacement of water molecules. nih.gov By calculating parameters like the binding energy and radial distribution functions, MD can provide a detailed picture of the adsorption process. Ab initio MD (AIMD), which uses quantum mechanical calculations for the forces, can provide even deeper insights into the electronic interactions and chemical bonding at the interface, albeit for shorter simulation times. unito.it

Electrochemical Oxidation Mechanism Studies

The electrochemical oxidation of 8-hydroxyquinoline has been investigated using a combination of experimental techniques like cyclic voltammetry and computational chemistry. researchgate.net Theoretical studies are crucial for elucidating the complex, multi-step reaction mechanism. Quantum chemical computations, such as those using the AM1 semi-empirical method or DFT, can calculate the heats of formation and energies of various reaction intermediates, including free radical species. researchgate.net

Studies on 8HQ suggest that its electrochemical oxidation is an irreversible process involving two electrons. researchgate.net The proposed mechanism involves an initial single-electron oxidation to form a free radical. researchgate.net Depending on the pH of the solution, this radical can then undergo further reactions, such as dimerization with another radical. researchgate.net These dimers can then be oxidized again to form quinonoid-type products. researchgate.net Computational studies help to determine the most energetically favorable pathways and the structure of the final products, providing a mechanistic understanding that complements experimental voltammetric data. researchgate.netsemanticscholar.orgchemrxiv.org

Coordination Chemistry and Metal Complexation

Chelating Properties of 8-Hydroxyquinolinium Species with Metal Ions

8-Hydroxyquinoline (B1678124) (8-HQ) is a monoprotic, bidentate chelating agent, featuring two donor atoms: a phenolic oxygen and a heterocyclic nitrogen. scirp.orgscirp.org The proximity of the hydroxyl group to the nitrogen atom on the quinoline (B57606) ring enables the formation of a stable five-membered chelate ring upon coordination with a metal ion. nih.govnih.gov This chelation process involves the displacement of the hydrogen atom from the hydroxyl group, leading to the formation of a coordinate bond between the metal and the oxygen atom, alongside a coordinate bond with the nitrogen atom. rroij.comscispace.com

The 8-HQ molecule is a potent chelator for a diverse range of metal ions, including but not limited to Cu²⁺, Fe³⁺, Zn²⁺, Al³⁺, Ni²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Bi²⁺. rroij.comscispace.com The formation of these chelate complexes often results in compounds that are insoluble in water. scispace.com The chelating ability of 8-HQ is fundamental to its various applications, from analytical chemistry for the gravimetric analysis and separation of metals to its use in the development of fluorescent chemosensors. rroij.com The chelation with metal ions can significantly enhance the fluorescence of the 8-hydroxyquinoline moiety, a property attributed to the increased rigidity of the molecule upon complexation. rroij.comscispace.com

The interaction between 8-HQ and metal ions is a key aspect of its biological activities. The molecule's ability to chelate essential metal ions is believed to be a primary mechanism behind its antimicrobial properties, as it can interfere with the function of enzymes that require these metals. scirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline is typically straightforward, often involving the reaction of a metal salt with 8-HQ in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their stoichiometry, coordination geometry, and the nature of the metal-ligand bonding.

The stoichiometry of metal complexes with 8-hydroxyquinoline is frequently found to be in a 1:2 metal-to-ligand molar ratio (M:L) for divalent metal ions. scirp.orgscirp.org This has been confirmed for complexes with Co(II), Ni(II), and Cu(II) through methods such as conductometric and spectrophotometric titrations. scirp.orgscirp.org For instance, spectrophotometric analysis has revealed that Co(II) and Ni(II) ions react with 8-HQ to form ML₂ complexes. scirp.orgscirp.org Similarly, conductometric titration of a Cu(II) solution with 8-HQ shows a distinct inflection point at a 1:2 molar ratio, indicating the formation of a Cu(HQ)₂ complex. scirp.orgscirp.org

However, other stoichiometries are also possible depending on the metal ion and reaction conditions. For example, a 1:1 (M:L) complex has been reported for Ag(I) with 8-HQ. ajchem-a.com For trivalent metals or those with a coordination number of six, a 1:3 metal-to-ligand ratio can be observed, as seen in the well-known tris(8-hydroxyquinolinato)aluminium (Alq₃) complex. rroij.comscispace.com Four-coordinate metal complexes generally require two molecules of 8-HQ, while six-coordinate metals require three. rroij.comscispace.com

Stoichiometry of 8-Hydroxyquinoline Metal Complexes
Metal IonMolar Ratio (M:L)Method of Determination
Co(II)1:2Spectrophotometry
Ni(II)1:2Spectrophotometry
Cu(II)1:2Conductometry, Spectrophotometry
Ag(I)1:1Spectrophotometry (Mole Ratio Method)
Al(III)1:3General Observation

Spectral analyses, particularly FT-IR and UV-Vis spectroscopy, are crucial in elucidating the coordination environment of the metal complexes. It is well-established that 8-hydroxyquinoline acts as a bidentate ligand, coordinating to metal ions through both its phenolic oxygen and quinolinic nitrogen atoms. scirp.orgscirp.orgresearchgate.net This (N, O) coordination is confirmed by shifts in the characteristic vibrational frequencies of the C-O and C=N bonds in the FT-IR spectra of the complexes compared to the free ligand. mdpi.com

The coordination geometry adopted by the metal ion is influenced by its nature and the stoichiometry of the complex. For 1:2 complexes with divalent metal ions, common geometries include square planar and octahedral. For example, the Cu(II) complex, [Cu(HQ)₂], is proposed to have a square-planar geometry. scirp.orgscirp.org In contrast, the corresponding Co(II) and Ni(II) complexes, [Co(HQ)₂] and [Ni(HQ)₂], are often found to be octahedral. scirp.orgscirp.org The octahedral coordination is typically achieved by the inclusion of two water molecules in the coordination sphere, resulting in a [M(HQ)₂(H₂O)₂] structure. scirp.org The presence of coordinated water is often supported by a broad O-H stretching band in the FT-IR spectra of these complexes. scirp.org For 1:3 complexes like Alq₃, an octahedral geometry is also observed. scirp.org

Coordination Geometries of 8-Hydroxyquinoline Metal Complexes
ComplexProposed GeometryDonor Atoms
[Cu(HQ)₂]Square PlanarN, O
[Co(HQ)₂(H₂O)₂]OctahedralN, O
[Ni(HQ)₂(H₂O)₂]OctahedralN, O
[Al(HQ)₃]OctahedralN, O

Mixed-Ligand Complex Systems

8-Hydroxyquinoline can also participate in the formation of mixed-ligand complexes, where the metal ion is coordinated to 8-HQ and one or more other different ligands. These systems are of interest as they allow for the fine-tuning of the chemical and physical properties of the resulting complex.

The synthesis of mixed-ligand complexes often involves a 1:1:1 molar ratio of the metal ion, 8-hydroxyquinoline, and a secondary ligand. chemmethod.compjmhsonline.com For example, mixed-ligand complexes of Co(II), Ni(II), Pd(II), and Pt(II) have been synthesized with 8-hydroxyquinoline and a β-enaminone ligand. chemmethod.compjmhsonline.com Similarly, dioxouranium(VI) has been shown to form mixed-ligand complexes with 8-hydroxyquinoline as the primary ligand and various amino acids (such as L-threonine, L-tryptophan, and L-isoleucine) as secondary ligands, with the general formula [UO₂(Q)(L)·2H₂O]. nih.gov

Solution State Stability and Speciation Studies of Complexes

Understanding the behavior of 8-hydroxyquinoline metal complexes in solution is critical for many of their applications. Speciation studies, which determine the types and concentrations of different complex species present at equilibrium, are often conducted using techniques like spectrophotometric and potentiometric titrations. nih.govmcmaster.ca

The stability of these complexes in solution is quantified by their formation constants (or stability constants). For example, the Ag(I) complex with 8-HQ in a 1:1 ratio was found to have a high formation constant (Kf) of 4.20 x 10⁸, indicating a very stable complex. ajchem-a.com Studies on Cu(II) and Zn(II) complexes with 8-hydroxyquinoline derivatives have shown that both ML and ML₂ species can exist in solution, with the Cu(II) complexes generally exhibiting higher stability than the corresponding Zn(II) complexes. nih.govacs.org

Applications in Advanced Materials Science and Chemical Technologies

Nonlinear Optical (NLO) Materials Development

Organic salts incorporating the 8-hydroxyquinolinium cation have emerged as promising candidates for nonlinear optical (NLO) applications due to their unique electronic and crystalline structures. These materials can interact with high-intensity light to produce optical effects not observed at lower intensities, which is crucial for technologies like frequency conversion and optical switching.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This is a key technology for producing lasers with different wavelengths, such as green lasers from infrared sources wikipedia.org. The efficiency of this conversion is a critical parameter for NLO materials.

A study on a closely related proton transfer compound, 8-hydroxyquinolinium hydrogen squarate (HQS), demonstrated significant NLO properties. The SHG efficiency of HQS was found to be 2.6 times greater than that of potassium dihydrogen phosphate (KDP), a widely used inorganic benchmark crystal for SHG applications researchgate.net. This high efficiency is attributed to the molecular arrangement and charge transfer characteristics within the crystal structure, a feature expected in other salts of the 8-hydroxyquinolinium cation.

CompoundRelative SHG Efficiency (vs. KDP)Reference
8-Hydroxyquinolinium hydrogen squarate (HQS)2.6 times that of KDP researchgate.net
Potassium Dihydrogen Phosphate (KDP)1 (Benchmark) researchgate.net

Optical limiting is a property of materials where the transmittance of light decreases as the intensity of the incident light increases. This behavior is vital for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Supramolecular compounds derived from 8-hydroxyquinoline (B1678124) have been identified as having potential applications in optical limiting researchgate.net. This capability arises from the nonlinear absorption and scattering effects that the molecular structure exhibits under intense laser irradiation.

Organic Light-Emitting Materials (OLEDs) and Fluorescent Emitters

The 8-hydroxyquinoline (8-HQ) ligand is a foundational component in the field of organic light-emitting diodes (OLEDs), most famously in the form of tris(8-hydroxyquinolinato) aluminum (Alq3) researchgate.net. However, metal-free 8-HQ itself is a very weak fluorophore due to rapid, non-radiative quenching processes rsc.org.

Recent research has shown that organizing 8-hydroxyquinolinium cations into a rigid solid-state network with suitable counter-anions can overcome this limitation . This structural rigidity, enforced by hydrogen bonds and π-stacking, effectively blocks the rapid proton transfer and vibrational deactivation pathways that quench fluorescence . The resulting ionic small molecules are efficient, color-tunable fluorescent emitters. By modifying the 8-hydroxyquinoline structure, such as through methyl substitution, the emission color can be tuned from deep blue (455 nm) to blue-green (488 nm) . A related salt, 8-hydroxyquinolinium hydrogen squarate, exhibits high photoluminescence with an emission peak centered at 474 nm researchgate.net. This makes 8-hydroxyquinolinium salts promising materials for the emissive layer in OLEDs and other solid-state lighting technologies.

Compound/DerivativeEmission Peak / ColorReference
8-Hydroxyquinolinium cation-based salt455 nm (Deep Blue)
Methyl-substituted 8-Hydroxyquinolinium cation-based salt488 nm (Blue-Green)
8-Hydroxyquinolinium hydrogen squarate (HQS)474 nm researchgate.net

Corrosion Inhibition Mechanisms and Performance

8-hydroxyquinoline and its derivatives are recognized as highly effective, environmentally friendly corrosion inhibitors for a variety of metals and alloys, including steel, aluminum, and magnesium alloys researchgate.netelectrochemsci.orgmdpi.com. The inhibitory action stems from the molecule's ability to form a protective layer on the metal surface, isolating it from the corrosive environment.

The primary mechanism of corrosion inhibition by 8-hydroxyquinolinium compounds is the adsorption of the inhibitor molecules onto the metal surface. This process is facilitated by the active centers within the molecule's structure researchgate.net.

Active Sites: The non-bonding electrons of the nitrogen and oxygen atoms in the 8-hydroxyquinoline structure act as strong coordination sites researchgate.netresearchgate.net.

Film Formation: These active sites bond with metal atoms or ions on the surface, leading to the formation of a stable, insoluble metal-inhibitor complex researchgate.netmdpi.comresearchgate.net. This process, involving both physisorption (electrostatic interaction) and chemisorption (coordinate bonding), creates a durable protective film that acts as a barrier to aggressive ions like chloride mdpi.comresearchgate.net.

Adsorption Orientation: Studies have shown that protonated 8-hydroxyquinoline derivatives tend to adsorb in a parallel orientation to the metal surface, maximizing surface coverage and the effectiveness of the protective barrier nih.gov.

Electrochemical techniques are used to quantify the performance of corrosion inhibitors. Studies on 8-hydroxyquinoline and its derivatives consistently demonstrate high inhibition efficiencies.

Potentiodynamic Polarization: Polarization studies reveal that 8-hydroxyquinoline derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, often with a more pronounced effect on the anodic process mdpi.com.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements confirm the formation of a protective film. In the presence of the inhibitor, there is a significant increase in the charge transfer resistance (Rct) or polarization resistance, which indicates a slowing of the corrosion process at the metal-electrolyte interface electrochemsci.orgnih.gov. The decrease in double-layer capacitance values further supports the adsorption of the inhibitor molecule, which displaces water molecules and reduces the exposed surface area researchgate.net.

The inhibition efficiency (IE) of 8-hydroxyquinoline and its derivatives has been reported to be very high across different metallic systems.

Metal/AlloyCorrosive MediumInhibition Efficiency (IE%)Reference
N80 Steel1.0 M HClUp to 98.71% (for a derivative) nih.gov
7075 Aluminium Alloy3.5% NaClUp to 96% electrochemsci.org
AZ91D Magnesium Alloy3.5 wt.% NaCl93.23% mdpi.com

Analytical Chemistry Applications

8-Hydroxyquinolinium hydrogen sulphate is a compound that finds significant utility in the realm of analytical chemistry. Its properties as a chelating agent, stemming from the 8-hydroxyquinoline moiety, make it a valuable tool in both qualitative and quantitative analysis of metal ions. The hydrogen sulphate salt provides the active 8-hydroxyquinolinium cation in a stable, water-soluble form.

In gravimetric analysis, 8-hydroxyquinoline and its salts are employed as organic precipitating agents for a variety of metal ions. uomustansiriyah.edu.iq By controlling experimental conditions such as pH, 8-hydroxyquinoline can be rendered a selective or even specific reagent. uomustansiriyah.edu.iq For instance, aluminum can be precipitated from a solution containing magnesium by using 8-hydroxyquinoline at a pH between 4 and 5. uomustansiriyah.edu.iq The resulting precipitate is a chelate complex that is crystalline, easily filtered, and can be dried to a constant weight. uomustansiriyah.edu.iq

The general principle involves the reaction of the 8-hydroxyquinolinium ion with a metal ion to form an insoluble metal-oxine complex. The stoichiometry of these complexes is well-defined, allowing for the accurate determination of the metal's concentration from the weight of the precipitate.

Table 1: Examples of Metal Ions Precipitated by 8-Hydroxyquinoline for Gravimetric Analysis

Metal IonPrecipitated Complex Formula
Aluminum (Al³⁺)Al(C₉H₆NO)₃
Magnesium (Mg²⁺)Mg(C₉H₆NO)₂

This table illustrates common metal ions that can be quantitatively determined using 8-hydroxyquinoline as a gravimetric reagent.

The ability of 8-hydroxyquinoline and its derivatives to form stable, neutral chelates with metal ions is exploited in solvent extraction techniques for the separation and concentration of metals. chemicalkland.comgoogle.comresearchgate.net These metal complexes are often soluble in organic solvents, allowing for their transfer from an aqueous phase to an immiscible organic phase. This process is highly dependent on the pH of the aqueous solution, which influences the deprotonation of the hydroxyl group of 8-hydroxyquinoline and, consequently, its chelating ability.

By carefully controlling the pH and the choice of organic solvent, selective extraction of specific metal ions from a mixture can be achieved. This is a cornerstone of many hydrometallurgical processes and analytical procedures for trace metal analysis. 8-hydroxyquinoline derivatives have been extensively studied for their enhanced extraction capabilities and selectivity towards various metal ions. researchgate.net

Derivatives of 8-hydroxyquinoline are pivotal in the design of chemosensors for the detection of specific metal cations. These sensors often operate on colorimetric or fluorometric principles. For instance, new series of 8-hydroxyquinoline azo-compounds have been synthesized and demonstrated to act as highly sensitive colorimetric chemosensors for the nickel cation (Ni²⁺). rsc.org

The interaction between the sensor molecule and the target cation leads to a discernible change in the sensor's optical properties, such as a shift in its UV-visible absorption spectrum, resulting in a visible color change. rsc.org The sensitivity and selectivity of these chemosensors can be tuned by modifying the chemical structure of the 8-hydroxyquinoline derivative. Research has shown that these sensors can detect Ni²⁺ at concentrations lower than the permissible limits in drinking water as specified by the United States Environmental Protection Agency. rsc.org

Table 2: Performance of 8-Hydroxyquinoline-based Azo Dyes as Ni²⁺ Chemosensors

Sensor CompoundLimit of Detection (μM)
S20.038
S30.012
S40.015
S60.021

This table presents the limits of detection for various 8-hydroxyquinoline azo-compound sensors for the Ni²⁺ cation, demonstrating their high sensitivity. rsc.org

Supramolecular Assembly and Crystal Engineering Applications

8-Hydroxyquinolinium salts, including the hydrogen sulphate, are of interest in the fields of supramolecular chemistry and crystal engineering. jconsortium.comias.ac.inias.ac.in These disciplines focus on the design and synthesis of crystalline solids with desired structures and properties by controlling the non-covalent interactions between molecules. The 8-hydroxyquinolinium cation, with its potential for hydrogen bonding (via the hydroxyl and protonated quinoline (B57606) nitrogen) and π-π stacking interactions, serves as a versatile building block in the construction of supramolecular architectures. nih.gov

The crystal packing of 8-hydroxyquinoline and its salts is influenced by a network of intermolecular interactions, leading to the formation of specific crystal polymorphs. nih.gov Researchers have synthesized and characterized multicomponent crystals of 8-hydroxyquinolinium salts, studying the non-covalent interactions responsible for their crystal packing. jconsortium.com This fundamental understanding is crucial for the development of new materials with specific optical, electronic, or mechanical properties.

Materials for Agricultural and Horticultural Preservation Technologies

In the field of agriculture and horticulture, 8-hydroxyquinoline sulphate is utilized as a component in preservative solutions to extend the vase life of cut flowers and the postharvest longevity of leaves. mdpi.comcabidigitallibrary.org Its efficacy is often attributed to its antimicrobial properties, which inhibit the growth of bacteria that can block the water-conducting xylem vessels of the plant stems, leading to wilting.

Table 3: Effect of Preservative Solutions Containing 8-Hydroxyquinoline Sulphate (8-HQS) on Tuberose Cut Flowers

TreatmentVase Life (days)Florets' Age (days)Water Absorption (g)
Distilled water (Control)6.803.1318.27
4% sucrose + 350 mg L⁻¹ 8-HQS10.675.5324.33
4% sucrose + 300 mg L⁻¹ citric acid + 350 mg L⁻¹ 8-HQS12.406.7329.15

This table summarizes the enhanced postharvest qualities of tuberose cut flowers when treated with preservative solutions containing 8-hydroxyquinoline sulphate. cabidigitallibrary.org

Role in Quaternary Cationic Surfactant Development (general derivatives)

8-Hydroxyquinoline serves as a precursor in the synthesis of novel quaternary cationic surfactants. researchgate.net These surfactants are amphiphilic molecules composed of a hydrophilic head group and a hydrophobic tail. The quaternary nitrogen atom in the quinoline ring, when alkylated with a long-chain alkyl halide, forms the cationic head group.

These 8-hydroxyquinoline-based surfactants exhibit interesting surface-active properties, such as the ability to reduce the surface tension of water and form micelles at a specific concentration known as the critical micelle concentration (CMC). researchgate.net The development of these surfactants is driven by their potential applications as emulsifiers, dispersing agents, and antimicrobial agents. researchgate.netnih.gov The presence of the 8-hydroxyquinoline moiety can also impart unique biological activities to these surfactants.

Pharmaceutical Synthesis Intermediates

This compound serves as a crucial intermediate in pharmaceutical synthesis, primarily by providing the 8-hydroxyquinoline (8-HQ) moiety. The 8-HQ structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net This versatility allows for the generation of a large number of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties. researchgate.netsemanticscholar.org

The 8-HQ nucleus is a key building block for various pharmacologically active compounds. semanticscholar.org As a salt, this compound provides a stable, solid form of the 8-hydroxyquinoline molecule, facilitating its use in various chemical reactions. Researchers utilize this compound as a precursor in the synthesis of more complex molecules aimed at treating a variety of diseases. For instance, derivatives of 8-hydroxyquinoline are used in the development of anti-schistosomal agents, which are critical for combating schistosomiasis, a disease caused by parasitic worms. klandchemicals.com The synthetic versatility of the 8-HQ framework allows chemists to modify its structure to optimize efficacy and target specificity for new drug candidates. researchgate.netsemanticscholar.org

The core biological and chemical properties of 8-hydroxyquinoline derivatives, such as their ability to chelate metal ions, are often central to their therapeutic effect. nih.govnih.gov This chelating ability is believed to contribute significantly to the bioactivity of compounds synthesized from 8-HQ intermediates. nih.gov Consequently, this compound is a valuable starting material for creating novel therapeutic agents.

Hydrogen Peroxide Stabilization

This compound is an effective stabilizer for hydrogen peroxide (H₂O₂), preventing its decomposition. specialchem.comdrugbank.com Hydrogen peroxide is an unstable compound that can readily decompose into water and oxygen, a process often accelerated by the presence of transition metal ions and other impurities. evonik.comdrugbank.com Stabilizers are added to commercial hydrogen peroxide solutions to control this decomposition. evonik.com

The stabilizing action of 8-hydroxyquinoline and its salts, like the hydrogen sulphate, is attributed to its function as a chelating agent and radical scavenger. specialchem.comgoogleapis.com By forming stable complexes with metal ions such as iron and copper, it deactivates these catalytic impurities that would otherwise promote peroxide decomposition. googleapis.comresearchgate.net This sequestering action is a key mechanism for its effectiveness. specialchem.com

Historically, 8-hydroxyquinoline was used to stabilize highly concentrated (85%) hydrogen peroxide during World War II. google.com Research has shown that even small amounts can have a significant effect. Typical concentrations for stabilization range from approximately 1 to 1000 milligrams per liter of hydrogen peroxide solution. google.com The compound's effectiveness has been demonstrated in various applications, including in acidic baths for metal pickling, where it significantly extends the useful life of the hydrogen peroxide solution. google.com While effective, it is noted that the stabilizer itself can be slowly oxidized by the peroxide over long periods, which may gradually reduce its protective action. google.com

The following table, derived from research on acidic metal cleaning baths, illustrates the stabilizing effect of an 8-hydroxyquinoline derivative on a hydrogen peroxide solution at 50°C. google.com

Time Elapsed (hours)H₂O₂ Remaining (Without Stabilizer)H₂O₂ Remaining (With 8-Hydroxyquinoline Sulfate)
699%100%
2493%97%

Future Directions and Emerging Research Avenues

Rational Design of Novel 8-Hydroxyquinolinium Architectures for Specific Functions

The inherent versatility of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold makes it an exceptional candidate for rational design, allowing for the fine-tuning of its chemical and physical properties to suit specific functions. Researchers are moving beyond serendipitous discovery towards a more deliberate approach in creating novel 8-hydroxyquinolinium architectures.

A key strategy involves the strategic placement of functional groups on the quinoline (B57606) ring. For instance, the introduction of electron-donating or electron-withdrawing substituents can significantly alter the electronic properties of the molecule. This has been effectively demonstrated in the development of color-tunable ionic small molecule emitting materials. By methylating different positions on the 8-hydroxyquinolinium cation, researchers can systematically shift the emission wavelength from deep blue to blue-green. This targeted modification allows for the creation of materials tailored for specific applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs).

Furthermore, the design of 8-hydroxyquinolinium derivatives extends to biological applications. By incorporating specific side chains, scientists are developing compounds with enhanced antimicrobial, anticancer, and antifungal activities. This rational design approach considers the structure-activity relationship to optimize the therapeutic potential of these molecules. The synthesis of these tailored architectures often employs methods like the Skraup or Friedlander reactions for the core structure, followed by techniques such as the Suzuki cross-coupling reaction to introduce diverse substituents at specific positions on the 8-HQ moiety.

Design StrategyTargeted FunctionExample ModificationResulting Property
Electronic Tuning Optoelectronics (OLEDs, LECs)Methylation of the pyridinium (B92312) or phenolic ringColor-tunable light emission (blue to blue-green)
Functionalization Antimicrobial AgentsHalogenation (e.g., di-iodination)Enhanced potency against multidrug-resistant bacteria
Hybridization Multifunctional MaterialsCoupling with other bioactive molecules (e.g., ciprofloxacin)Combined therapeutic effects
Polymerization Advanced PolymersIncorporation into benzoxazine resinsHigh thermal stability and flame retardancy

Integration of Advanced Characterization Techniques for Comprehensive Understanding

A thorough understanding of the structure-property relationships in 8-hydroxyquinolinium-based materials necessitates the use of a sophisticated suite of characterization techniques. While standard methods like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy provide fundamental information, a deeper insight requires the integration of more advanced analytical tools.

In recent studies, more advanced spectroscopic techniques are being employed. Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging non-destructive technique that can probe low-frequency vibrational modes in the crystal lattice, providing unique fingerprints of the material and insights into intermolecular interactions. Impedance spectroscopy is another powerful tool, particularly for materials intended for electronic applications, as it can be used to study charge transport properties and the influence of trap states. For polymeric systems incorporating 8-hydroxyquinoline moieties, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Quantum Correlation (HMQC) are invaluable for determining the detailed connectivity and spatial arrangement of the polymer chains.

Synergistic Experimental and Theoretical Approaches in Material Design

The convergence of experimental synthesis and characterization with computational modeling represents a powerful paradigm in modern materials science. This synergistic approach is proving to be particularly fruitful in the study of 8-hydroxyquinolinium compounds, accelerating the design and discovery of new materials with desired properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT) , are extensively used to complement experimental findings. DFT allows for the calculation of optimized molecular geometries, vibrational frequencies (aiding in the interpretation of FT-IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations are critical for predicting the optical and electronic behavior of new derivatives before their synthesis, thus guiding the rational design process.

Technique/ApproachContribution to Understanding
Experimental
Single-Crystal X-ray DiffractionPrecise 3D structure, intermolecular interactions
Advanced Spectroscopy (THz-TDS, Impedance)Low-frequency vibrations, charge transport properties
2D NMR (NOESY, HMQC)Detailed molecular connectivity and spatial arrangement in polymers
Theoretical
Density Functional Theory (DFT)Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra
Atoms in Molecules (AIM) TheoryAnalysis and quantification of hydrogen bonding interactions

Exploration of New Application Domains in Chemical Materials Science

While 8-hydroxyquinoline derivatives are well-established in areas like OLEDs and analytical chemistry, ongoing research is continually unveiling new and exciting application domains in chemical materials science. The unique combination of properties offered by 8-hydroxyquinolinium hydrogen sulphate and its derivatives makes them attractive candidates for a range of advanced materials.

One of the promising new frontiers is in the development of functional polymers and smart materials . By incorporating the 8-hydroxyquinolinium moiety into polymer backbones, researchers are creating novel resins with enhanced thermal stability and inherent flame retardancy. For example, novel quinoline-containing benzoxazine resins have been synthesized that exhibit excellent thermal properties and self-extinguishing characteristics, making them suitable for high-performance applications.

Another emerging area is in smart coatings for corrosion protection . 8-Hydroxyquinoline and its derivatives are effective corrosion inhibitors, and their incorporation into coatings can provide an active response to environmental triggers. These "smart" coatings can release the inhibitor on-demand when corrosion begins, offering a more efficient and environmentally friendly approach to protecting metal surfaces.

Furthermore, the chelating properties of the 8-hydroxyquinoline scaffold are being explored in the context of environmental remediation . Recent studies have investigated the use of 8-hydroxyquinoline derivatives in biocatalytic membranes for the removal of micropollutants from water. The ability of these compounds to bind to various species can be harnessed for catalysis and separation processes in porous materials.

The development of ionic liquids and advanced electrolytes is another potential application domain. The ionic nature of 8-hydroxyquinolinium salts, combined with the ability to tune their properties through modification of the anion and cation, opens up possibilities for their use in various electrochemical devices.

Q & A

Q. What methods are recommended for synthesizing 8-hydroxyquinolinium hydrogen sulphate in a laboratory setting?

The compound can be synthesized via solid-state grinding of 8-hydroxyquinoline with an organic acid (e.g., oxalic acid) under ambient conditions, yielding high-purity crystals suitable for crystallography . Alternatively, slow evaporation solution growth using polar solvents (e.g., methanol/water mixtures) produces single crystals for structural and optical studies . Both methods require stoichiometric control to ensure proton transfer and avoid byproducts.

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is critical for resolving the molecular structure, hydrogen-bonding networks, and space group assignments (e.g., monoclinic systems like C2/c or P21/n) .
  • FT-IR spectroscopy identifies functional groups (e.g., O–H stretching at ~3400 cm⁻¹ and S–O vibrations from sulfate) .
  • UV-Vis spectroscopy confirms charge-transfer interactions, with absorbance peaks typically near 410 nm .
  • Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition steps correlated with sulfate loss (~200–300°C) .

Q. How does this compound function as a chelating agent, and which metal ions are most relevant?

The compound acts as a bidentate ligand , coordinating through the hydroxyl oxygen and quinoline nitrogen. It forms stable complexes with transition metals like Fe³⁺, Cu²⁺, and Zn²⁺, which are studied for catalytic or antimicrobial applications . Metal-binding efficiency can be quantified via spectrophotometric titration using Fehling’s solution, with absorbance measured at 410 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different studies?

Discrepancies in reported crystal parameters (e.g., space groups or hydrogen-bond geometries) require rigorous refinement protocols using software like SHELXL . For example:

  • Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., O–H⋯O vs. C–H⋯O bonds) .
  • Cross-reference powder XRD patterns with single-crystal data to rule out polymorphic variations .
  • Use multipole refinement to model electron density accurately, particularly for proton-transfer regions .

Q. What experimental and computational methods are used to analyze nonlinear optical (NLO) properties?

  • Second harmonic generation (SHG) via the Kurtz-Perry powder technique quantifies NLO efficiency, with reported values up to 285 × 10⁻³⁰ esu (750× urea) .
  • Frontier molecular orbital (FMO) analysis calculates the HOMO-LUMO gap (e.g., 3.2–3.5 eV) to predict charge-transfer behavior .
  • Hyperpolarizability (β) is derived from density functional theory (DFT) using hybrid functionals like B3LYP .

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties?

  • Hydrogen-bond networks (e.g., N⁺–H⋯O⁻ and O–H⋯O) dominate the supramolecular architecture, forming chains or sheets along crystallographic axes .
  • π-π stacking between quinoline rings (centroid distances ~3.6–3.7 Å) enhances thermal stability and optical anisotropy .
  • Hirshfeld surface fingerprint plots quantify interaction contributions (e.g., 40–50% from O⋯H bonds) .

Q. What experimental designs are recommended for evaluating pharmacological potential against antibiotic-resistant bacteria?

  • Minimum inhibitory concentration (MIC) assays using Staphylococcus aureus or Escherichia coli strains, with 8-hydroxyquinolinium derivatives showing MICs as low as 12.5 µg/mL .
  • ADMET profiling predicts bioavailability and toxicity, leveraging computational tools like NBO analysis to optimize hydrogen-bond acceptor/donor ratios .
  • Synchrotron-based X-ray crystallography resolves metal-chelate complexes in bacterial enzyme active sites (e.g., metalloproteases) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic results with complementary techniques (e.g., SCXRD + FT-IR + TGA) to address inconsistencies .
  • Software Tools : Use SHELX for structure refinement , Gaussian for DFT calculations , and CrystalExplorer for Hirshfeld surface mapping .

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